molecular formula C13H14N4OS B2984675 4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 557084-02-3

4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B2984675
M. Wt: 274.34
InChI Key: XCTZPYRJRZJTSV-VMPITWQZSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.


Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives of 4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one involves reactions under both classical heating and microwave irradiation in solvent-free systems, leading to the formation of corresponding imines. These processes are characterized by spectroscopic data, elemental analysis, and, in some cases, X-ray diffraction studies to elucidate the crystal structures of the compounds (Tabatabaee et al., 2007).

Molecular Structure Analysis

  • Detailed molecular structure analysis of similar compounds has been conducted using various techniques such as X-ray diffraction and NMR measurements. These studies provide insights into the crystallography and molecular arrangements, contributing to a deeper understanding of their chemical behavior and potential applications (Hwang et al., 2006).

Application in Material Science

  • Investigations into the properties of these compounds extend to material science, where their potential for photovoltaic device applications has been explored. Spectroscopic and theoretical studies, including TD-DFT calculations, have been carried out to understand their electrostatic potential, electron density, and other relevant parameters for photovoltaic applications (Halim et al., 2018).

Antimicrobial Activities

  • Some derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have been screened for antimicrobial activities. These studies show that certain derivatives possess good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

  • The corrosion inhibition properties of certain triazine derivatives have been studied in relation to mild steel in acidic environments. These studies utilize a variety of electrochemical techniques to elucidate the mechanism of the electrode process, demonstrating the potential of these compounds as corrosion inhibitors (Fotouhi et al., 2003).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have a specific compound that is widely studied, I might be able to provide more detailed information.


properties

IUPAC Name

4-amino-6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-10-12(18)17(14)13(16-15-10)19-9-5-8-11-6-3-2-4-7-11/h2-8H,9,14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTZPYRJRZJTSV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N(C1=O)N)SC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one

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